Diphenyl diselenide

Neurochemistry Antioxidant Assay TBARS Inhibition

Researchers modeling ischemia-reperfusion injury require antioxidants effective at acidic pH. Diphenyl diselenide (DPDS) uniquely provides dual GPx-mimetic and TrxR substrate activity, offering protection where ebselen fails (pH 5.4-6.8). Key procurement advantages: • Dual antioxidant mechanism: GPx-mimetic & brain TrxR substrate • Statistically significant protection against iron-mediated lipid peroxidation at pH 5.4-6.8 • Non-mutagenic in vivo at 500 µmol/kg; superior safety vs. diphenyl ditelluride • Enables copper(I)-catalyzed alkynyl selenide synthesis without added base

Molecular Formula C12H10Se2
Molecular Weight 312.1 g/mol
CAS No. 1666-13-3
Cat. No. B104669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl diselenide
CAS1666-13-3
SynonymsPhenyl Diselenide;  (Phenyldiselanyl)benzene;  NSC 49763
Molecular FormulaC12H10Se2
Molecular Weight312.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Se][Se]C2=CC=CC=C2
InChIInChI=1S/C12H10Se2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H
InChIKeyYWWZCHLUQSHMCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl Diselenide: A Redox Research and Synthesis Benchmark


Diphenyl diselenide (DPDS, (PhSe)₂) is a synthetic, diaryl organoselenium compound recognized as a versatile redox-active small molecule with a stable, symmetrical structure [1]. It is characterized by a selenium–selenium (Se–Se) bond that is readily reduced to the active selenol intermediate, enabling dual catalytic mechanisms as both a glutathione peroxidase (GPx) mimic and a substrate for mammalian thioredoxin reductase (TrxR) [2]. This dual antioxidant pathway distinguishes DPDS from many classical organoselenium compounds. When procured for scientific applications such as neuropharmacology, in vitro toxicology, or organochalcogen synthetic methodology, its purity requirements are typically ≥97.0% assay (GC), as standardized by commercial suppliers , making it a well-defined molecular probe for mechanism-of-action studies.

Diphenyl Diselenide: Substitution Risks


Although organochalcogenides share some chemical similarity, their biological activities and synthetic utilities are fundamentally divergent and not interchangeable. For instance, in neuroprotection assays, diphenyl diselenide uniquely provides antioxidant protection across a broad pH range (7.4–5.4) and serves as a direct substrate for brain thioredoxin reductase, a dual mechanism not replicated by its closest analog, ebselen [1]. In toxicology, substituting diphenyl ditelluride for diphenyl diselenide can produce dramatically opposing genotoxicity profiles at equimolar doses [2]. In synthetic chemistry, the reactivity of diphenyl disulfide versus the diselenide differs in the need for a catalytic base to generate alkynyl chalcogenides [3]. Therefore, selecting diphenyl diselenide is not merely a choice of selenium source; it is a decision that dictates mechanistic outcomes, safety profiles, and reaction conditions. Substitution without rigorous comparative data invalidates experimental controls and compromises procurement value.

Diphenyl Diselenide: Comparative Performance


Lipid Peroxidation Potency vs. Diphenyl Disulfide

In rat brain homogenate assays of quinolinic acid (QA)-induced lipid peroxidation, diphenyl diselenide ((PhSe)₂) inhibited thiobarbituric acid reactive species (TBARS) formation with an IC₅₀ of 3.73 µM. By contrast, the structurally similar sulfur analog diphenyl disulfide ((PhS)₂) exhibited no antioxidant activity at the highest concentration tested and instead demonstrated pro-oxidant properties [1].

Neurochemistry Antioxidant Assay TBARS Inhibition

pH-Dependent Antioxidant Efficacy vs. Ebselen

In rat liver homogenates subjected to iron-catalyzed lipid peroxidation under decreasing pH (7.4–5.4), diphenyl diselenide (0–100 μmol) provided significant protection at all pH values tested. In contrast, under identical conditions and concentration range, ebselen did not offer any significant protection [1]. This pH-resilient activity is further confirmed in brain homogenates, where (PhSe)₂ significantly protected TBARS production across physiological to acidic conditions, while ebselen provided only minimal, non-significant protection [2].

Ischemia-Reperfusion Injury Acidosis Drug Development

In Vivo Genotoxicity vs. Diphenyl Ditelluride

Following in vivo administration of a high dose (500 µmol/kg, s.c.) in mice, diphenyl diselenide ((PhSe)₂) significantly decreased the DNA damage index (comet assay) after 48 and 96 hours, indicating a protective/anti-genotoxic effect. In stark contrast, the same dose of diphenyl ditelluride ((PhTe)₂) significantly increased the DNA damage index at both time points [1]. Furthermore, (PhTe)₂ treatment elevated micronuclei frequency, indicating mutagenic potential, whereas (PhSe)₂ did not cause mutagenicity [1].

Regulatory Toxicology Comparative Toxicology Mutagenicity Screening

Brain TrxR Substrate Specificity vs. Ebselen

Diphenyl diselenide is reduced by partially purified rat brain thioredoxin reductase (TrxR), with its analogs (bismethoxy and bischloro derivatives) stimulating NADPH oxidation at concentrations of 10–20 µM, indicating they are direct substrates for this critical neuroprotective enzyme. In contrast, ebselen was not reduced by brain TrxR [1].

Neuroprotection Enzymology Thioredoxin Reductase

Alkynyl Chalcogenide Synthesis Efficiency: vs. Disulfide and Ditelluride

In copper(I) iodide-catalyzed reactions with terminal alkynes, diphenyl diselenide reacts efficiently in DMSO to yield the corresponding alkynyl phenyl selenides without the need for any added base. Conversely, under identical conditions, the analogous diphenyl disulfide and diphenyl ditelluride require the presence of a weak base to proceed [1].

Organic Synthesis Organoselenium Chemistry Reaction Methodology

Class-Level Toxicity vs. Inorganic and Organoselenium

Diphenyl diselenide is recognized in comprehensive pharmacological reviews for possessing a relatively lower toxicological profile than inorganic selenium sources (such as sodium selenite) and many other synthetic organoselenium compounds [1]. While direct IC₅₀ comparisons vary by exposure route, in vivo studies confirm its overall safer profile compared to other potent organochalcogenides like diphenyl ditelluride and certain alkyl diselenides that exhibit pro-oxidant effects even at low concentrations [2]. The review further asserts its viability as a pharmacologically relevant scaffold, distinguishing it from more cytotoxic selenium species [1].

Toxicology Drug Safety Procurement Compliance

Diphenyl Diselenide: Prioritized Application Scenarios


Neuroprotection in Ischemia and Acidosis

Diphenyl diselenide is the superior choice for in vitro ischemia-reperfusion and stroke models. The evidence indicates it provides statistically significant protection against iron-mediated lipid peroxidation at acidic pH (5.4–6.8), whereas ebselen, a common alternative, fails to offer any significant protection under identical conditions [1]. Its additional capacity as a mammalian brain TrxR substrate provides a dual mechanistic pathway, unlike ebselen [2].

Chronic Toxicology Studies with Low Genotoxicity

For long-term toxicity or therapeutic efficacy studies in rodents, diphenyl diselenide is procurable over diphenyl ditelluride. Direct data reveals that at a high dose of 500 µmol/kg, diphenyl diselenide decreases DNA damage and is non-mutagenic, whereas diphenyl ditelluride increases DNA damage and is mutagenic [3]. This divergent in vivo safety profile is crucial for selecting a scaffold with a viable therapeutic window.

Base-Free Alkynyl Selenide Synthesis

For organic synthesis programs developing alkynyl selenide libraries, diphenyl diselenide is the preferred chalcogen source. It uniquely enables a copper(I)-catalyzed reaction with terminal alkynes in DMSO without needing a weak base, a requirement for its disulfide and ditelluride counterparts [4]. This simplifies purification and improves compatibility with base-sensitive substrates.

GPx vs. TrxR Pathway Dissection

Due to its concurrent role as a GPx-mimetic and a direct substrate for mammalian TrxR, diphenyl diselenide serves as an ideal molecular probe to dissect the TrxR-dependent antioxidant pathway [2]. This contrasts with ebselen, which primarily operates via GPx-like activity and is not a brain TrxR substrate, allowing for clear pathway deconvolution [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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